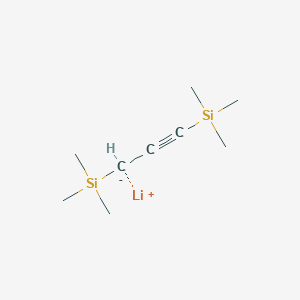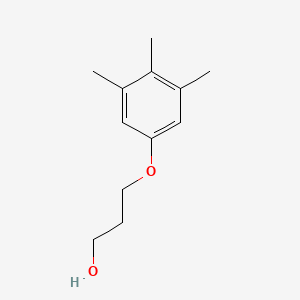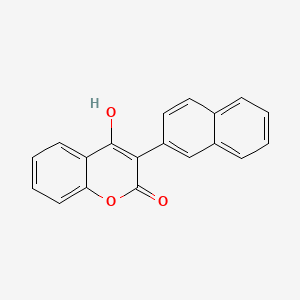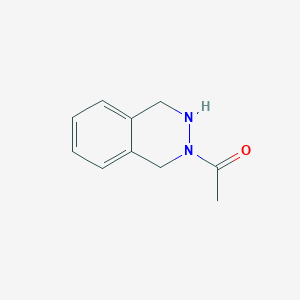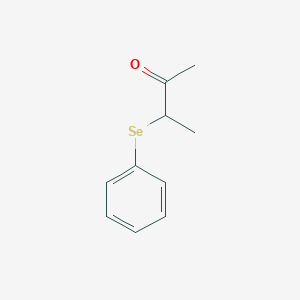![molecular formula C15H11Cl3O4 B14464061 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate CAS No. 68858-22-0](/img/structure/B14464061.png)
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is a chemical compound that belongs to the class of organochlorides It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a phenoxyacetic acid moiety with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl [4-(carboxymethyl)phenoxy]acetate.
Reduction: 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of chlorine atoms and the phenoxyacetic acid moiety play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4,6-Trichlorophenol: Another organochloride with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with two chlorine atoms on the phenyl ring.
Uniqueness
2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate is unique due to the presence of both the trichlorophenyl and hydroxymethylphenoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
68858-22-0 |
|---|---|
分子式 |
C15H11Cl3O4 |
分子量 |
361.6 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C15H11Cl3O4/c16-11-5-13(18)14(6-12(11)17)22-15(20)8-21-10-3-1-9(7-19)2-4-10/h1-6,19H,7-8H2 |
InChIキー |
GPBBDTLDCVFFSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)OCC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)

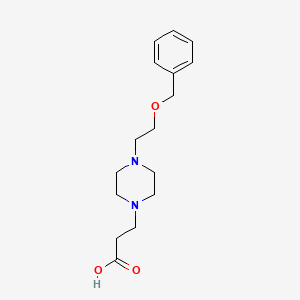
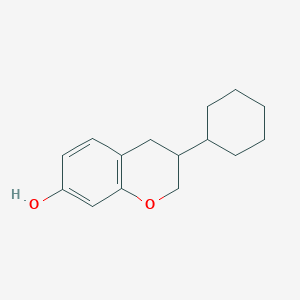
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
